B1578508 Nonspecific lipid-transfer protein 1

Nonspecific lipid-transfer protein 1

Cat. No.: B1578508
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonspecific lipid-transfer protein 1 (nsLTP1) is a small, basic plant protein characterized by its stability and ability to bind and transfer a wide variety of hydrophobic molecules. The structure is defined by an eight-cysteine residue conserved motif that forms four disulfide bonds, creating a stable framework with a large internal hydrophobic cavity . This tunnel-like cavity allows nsLTP1 to bind and transport diverse ligands such as phospholipids, fatty acids, glycolipids, and sterols between membranes in vitro . In plant physiology, nsLTP1 is implicated in key processes including the stabilization of membranes, cell wall organization, and the formation of protective layers like cutin and suberin, which are crucial for preventing water loss and defending against fungal attacks . A significant body of research highlights its role in plant defense, as many nsLTPs exhibit potent antimicrobial activity against bacterial and fungal pathogens, potentially through disrupting the integrity of the pathogens' outer membranes . The protein's function extends to plant growth and development, including sexual reproduction and seed development . For researchers, recombinant nsLTP1 is an essential tool for studying lipid transport mechanisms , plant immune responses , and plant development . Its remarkable stability under high temperatures and across a broad pH range makes it suitable for a variety of experimental conditions . Furthermore, its ability to bind a wide spectrum of hydrophobic molecules has spurred interest in its potential application as a carrier in drug delivery systems . This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

MTCGQVQGNLAQCIGFLQKGG

Origin of Product

United States

Structural Biology of Nonspecific Lipid Transfer Protein 1

Conserved Structural Motifs and Features of nsLTP1

Alpha-Helical Architecture and Disulfide Bond Network

The structure of nsLTP1 is characterized by a compact, single-domain fold composed mainly of four α-helices. nih.govresearchgate.netacs.orgnih.gov These helices are interconnected by loops and stabilized by a network of four disulfide bonds, a feature that contributes to the protein's thermal stability. nih.govnih.govacs.org This arrangement of helices and disulfide bridges creates a robust and rigid scaffold. nih.govnih.gov

A key feature of the nsLTP family is the eight-cysteine motif, which forms the four stabilizing disulfide bridges. nih.gov The specific connectivity of these bonds (Cys-I to Cys-VI, Cys-II to Cys-III, Cys-IV to Cys-VII, and Cys-V to Cys-VIII) is crucial for maintaining the protein's tertiary structure. nih.gov This disulfide network locks the α-helices in place, which is thought to be vital for the protein's function and stability in the extracellular space. nih.gov

Cysteine ResidueConnected to Cysteine Residue
Cys ICys VI
Cys IICys III
Cys IVCys VII
Cys VCys VIII

The Internal Hydrophobic Ligand-Binding Cavity

The arrangement of the α-helices in nsLTP1 forms a large, tunnel-like hydrophobic cavity. nih.govacs.orgnih.govnih.gov This internal cavity is the primary site for binding and transporting hydrophobic molecules like fatty acids, lipids, and cutin monomers. nih.govacs.orgnih.gov The cavity's interior is lined with hydrophobic amino acid residues, creating a nonpolar environment suitable for lipid sequestration. nih.govnih.gov The size and shape of this cavity can differ among nsLTP1s from various plants, affecting their ligand-binding specificity. nih.gov The flexibility of the C-terminal tail is important for controlling access to the cavity, acting like a lid that regulates ligand entry and exit. nih.govnih.gov

Conformational Dynamics and Ligand-Induced Structural Changes

While the disulfide bonds provide considerable stability, nsLTP1 is not a completely rigid molecule. nih.govnih.gov Conformational flexibility, especially in the loop regions and the C-terminal tail, is essential for its function. nih.govnih.gov The binding and release of ligands are associated with significant structural changes in the protein. nih.govnih.govfrontiersin.org

Upon binding a ligand, the hydrophobic cavity can expand to accommodate the molecule. nih.gov This "breathing" motion involves adjustments in the orientation of the α-helices. frontiersin.org These ligand-induced changes are crucial for the protein's ability to bind a diverse array of hydrophobic molecules and are central to its biological activity. nih.govnih.govfrontiersin.org

Advanced Methodologies for Structural Elucidation of nsLTP1

The detailed understanding of the nsLTP1 structure has been achieved through a combination of high-resolution experimental techniques and computational modeling.

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray crystallography has provided atomic-level snapshots of nsLTP1's three-dimensional structure. researchgate.netnih.govbu.eduresearchgate.net This technique has been used to determine the structures of nsLTP1 from various plants in both ligand-free (apo) and ligand-bound (holo) states, revealing the conserved α-helical fold and the architecture of the binding cavity. researchgate.netnih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy complements crystallography by providing insights into the protein's structure and dynamics in solution. nih.govbu.edunih.govnews-medical.net NMR is particularly useful for studying the flexibility of nsLTP1 and for characterizing the subtle conformational changes that occur upon ligand binding. nih.govacs.orgnih.govnews-medical.net

Computational Approaches: Homology Modeling and Molecular Dynamics Simulations

Computational methods are increasingly used to study nsLTP1. glycopedia.eunih.govnih.gov Homology modeling allows for the prediction of a protein's 3D structure based on the known structure of a related protein. dntb.gov.uanih.govmdpi.comresearchgate.net This has been widely applied to generate models for many nsLTP1s. dntb.gov.uamdpi.com

Molecular dynamics (MD) simulations are used to investigate the conformational dynamics of nsLTP1 and the mechanics of ligand binding. nih.govnih.govrsc.org These simulations can reveal how the protein's structure fluctuates and adapts to bind a ligand, providing insights into the flexibility of the binding cavity and the roles of specific amino acids in ligand recognition. frontiersin.orgnih.govrsc.org

MethodologyPrimary ContributionKey Findings
X-ray Crystallography Provides high-resolution 3D structures in a solid (crystalline) state. nih.govbu.eduresearchgate.netnews-medical.netRevealed the conserved α-helical fold, disulfide bond network, and ligand-binding cavity architecture. researchgate.netacs.orgnih.gov
NMR Spectroscopy Determines structure and dynamics in a solution state. nih.govbu.edunih.govnews-medical.netCharacterized conformational flexibility, particularly in loop regions and the C-terminus, and identified ligand-induced structural changes. nih.govacs.org
Homology Modeling Predicts 3D structures based on sequence similarity to known structures. nih.govnih.govmdpi.comresearchgate.netGenerated structural models for a wide range of nsLTP1s, enabling broader structural comparisons. dntb.gov.uamdpi.com
Molecular Dynamics Simulations Investigates conformational dynamics and ligand interaction mechanisms over time. nih.govnih.govrsc.orgProvided insights into the flexibility of the binding cavity and the process of ligand transport. frontiersin.orgnih.govrsc.org

Molecular Mechanisms of Lipid Binding and Transfer by Nonspecific Lipid Transfer Protein 1

Specificity and Affinity of Lipid Ligand Interactions

Nonspecific lipid-transfer protein 1 demonstrates a broad but differential affinity for a wide range of hydrophobic ligands. nih.gov Its binding capacity is not strictly specific, allowing it to interact with various lipid types, including fatty acids, phospholipids (B1166683), glycolipids, and steroids. oup.comnih.gov The versatility in lipid binding is attributed to the plasticity of the hydrophobic cavity and the flexible nature of regions like the C-terminal loop, which can adapt to accommodate lipid molecules of different sizes and shapes. oup.comnih.gov

The interaction between nsLTP1 and its lipid ligands is primarily driven by hydrophobic interactions within the binding cavity. nih.gov Studies on rice nsLTP1 have shown that it can bind various fatty acids. For instance, crystal structures have revealed that rice nsLTP1 can form complexes with myristic acid, palmitic acid, and stearic acid. nih.gov Interestingly, the stoichiometry of binding can vary; the protein binds a single molecule of myristic or stearic acid, but two molecules of palmitic acid. nih.gov In the dual-binding mode with palmitic acid, one binding site (PAL1) exhibits a higher affinity than the second site (PAL2), suggesting a primary and a secondary binding location within the cavity. nih.gov

While termed "nonspecific," nsLTP1 does exhibit preferences. For example, studies with bovine liver nsLTP have indicated that binding affinity for phosphatidylcholine decreases as the acyl-chain length increases. nih.gov Conversely, for phosphoinositides, an increase in the negative charge of the lipid headgroup enhances binding. nih.gov This suggests that both the hydrophobic tail and the polar headgroup of the lipid contribute to the binding affinity. However, the affinity for certain lipids like cholesterol appears to be low. nih.gov The dissociation constant for the rice nsLTP2/cholesterol complex was measured to be approximately 71.21 μM, while rice nsLTP1 was found to bind only linear lipid molecules, not voluminous sterols. nih.govacs.org

Table 1: Lipid Ligand Interactions with nsLTP1 from Various Sources

nsLTP1 SourceLigandBinding Characteristics
Rice (Oryza sativa)Myristic Acid (C14:0)Binds a single fatty acid molecule. nih.gov
Rice (Oryza sativa)Palmitic Acid (C16:0)Binds two fatty acid molecules (PAL1 and PAL2 sites). PAL1 shows higher affinity. nih.gov
Rice (Oryza sativa)Stearic Acid (C18:0)Binds a single fatty acid molecule. nih.gov
Wheat (Triticum aestivum)LysophosphatidylcholineHas been shown to bind LMPC. frontiersin.org
Caraway (Carum carvi)Linolenic AcidDocking studies showed a binding score of -3.6 kcal/mol. researchgate.net
Bovine LiverPyrenylacyl-PCBinding decreases with increasing acyl-chain length. nih.gov
Bovine LiverPyrenyldecanoyl-PIBinding increases with the negative charge of the headgroup (PIP < PIP2). nih.gov

This table is interactive. Click on the headers to sort the data.

Identification of Key Amino Acid Residues Involved in Ligand Recognition and Uptake

The recognition and binding of lipids by nsLTP1 are governed by specific amino acid residues that line the internal hydrophobic cavity and its entrances. nih.govnih.gov Structural and mutagenesis studies have identified several key residues that are crucial for the protein's function. In rice nsLTP1, three residues—Arginine-44 (Arg44), Tyrosine-79 (Tyr79), and Isoleucine-81 (Ile81)—have been identified as critical for lipid binding. nih.gov

Arginine-44 (Arg44): This residue is highly conserved in nsLTP1s. frontiersin.org In the unliganded (empty) state of rice nsLTP1, Arg44 partially obstructs the entrance to the binding pocket. nih.gov Upon lipid binding, Arg44 undergoes a significant conformational change, moving away to allow the fatty acid to enter. nih.gov Although in many plant nsLTPs Arg44 forms hydrogen bonds with the lipid headgroup, this specific interaction was not observed in the rice nsLTP1 complexes with fatty acids. nih.gov

Tyrosine-79 (Tyr79): This residue is considered a key player in the lipid binding of many plant nsLTP1s. nih.gov In the absence of a ligand, Tyr79 is positioned in the middle of the binding pocket, effectively dividing it and disrupting the environment required for lipid binding. nih.gov When a lipid molecule enters, Tyr79 moves to accommodate the ligand. nih.gov In some nsLTP1s, Tyr79 can form hydrogen bonds with the polar head group of the lipid ligand. mdpi.com

Isoleucine-81 (Ile81): Located near the bottom of the cavity in the unliganded state, Ile81 sterically hinders lipid binding. nih.gov For a lipid to be accommodated, this residue must readjust its position. nih.gov Once the lipid is bound, Ile81 engages in significant van der Waals interactions with the lipid's acyl chain, contributing to the stability of the complex. nih.gov

The entrances to the hydrophobic cavity are also lined with charged amino acid residues that are believed to play a role in the initial interaction with membranes and the capture of lipids. nih.govmdpi.com For instance, basic amino acid residues like Lysine and Arginine are often found near the two openings of the cavity and are thought to be important for docking to the membrane surface and facilitating lipid uptake and release. nih.govmdpi.com

Table 2: Key Amino Acid Residues in nsLTP1 and Their Function in Lipid Binding

Residue (in rice nsLTP1)LocationRole in Lipid Binding
Arginine-44 (Arg44) Near cavity entranceActs as a "gate," moving to allow lipid entry. nih.gov Highly conserved among nsLTP1s. frontiersin.org
Tyrosine-79 (Tyr79) Middle of binding pocketRepositions upon ligand binding to create a continuous cavity. nih.gov Can form H-bonds with lipid headgroups. mdpi.com
Isoleucine-81 (Ile81) Bottom of binding pocketMoves to prevent steric hindrance and forms van der Waals interactions with the bound lipid. nih.gov

This table is interactive. Click on the headers to sort the data.

Proposed Models for Inter-Membrane Lipid Transfer

The precise mechanism by which nsLTP1 transfers lipids between membranes in a living cell is not yet fully understood, but several models have been proposed based on its structural and biochemical properties. mdpi.comoup.com The prevailing model suggests that nsLTP1 functions as a "lipid shuttle."

In the shuttle model, nsLTP1 extracts a lipid molecule from a donor membrane (like the endoplasmic reticulum), encloses it within its hydrophobic tunnel, diffuses through the aqueous cytoplasm, and then delivers the lipid to an acceptor membrane (such as the plasma membrane). mdpi.comscispace.com This process is thought to involve several steps:

Membrane Docking: The protein first associates with the surface of the donor membrane. This interaction is likely mediated by electrostatic interactions between positively charged residues on the protein surface and negatively charged components of the membrane. nih.gov

Lipid Uptake: Following docking, a lipid molecule is "snatched" from the membrane and drawn into the hydrophobic cavity. nih.gov This process is facilitated by the conformational flexibility of the protein, particularly the movement of key residues like Arg44 and the C-terminal loop, which open to allow the lipid to enter. nih.gov

Transport: The nsLTP1-lipid complex detaches from the donor membrane and traverses the aqueous space. The enclosure of the hydrophobic lipid within the protein's core shields it from the aqueous environment.

Lipid Release: Upon reaching the acceptor membrane, the protein docks again, and the lipid is released into the new bilayer. The mechanism for release is less clear but may be triggered by changes in the local environment or specific interactions with the acceptor membrane, leading to a conformational change that expels the lipid. nih.gov

An alternative or complementary function involves nsLTP1 in defense signaling. It has been suggested that nsLTP1 can form a complex with lipids or other molecules like jasmonate, and this complex is then recognized by receptors on the plasma membrane, triggering a plant defense response. mdpi.com This model proposes a role for nsLTP1 not just in lipid transport for metabolic or structural purposes, but also as a carrier for signaling molecules. mdpi.com

Role of nsLTP1 in Biological Membrane Permeabilization

Beyond lipid transport, nsLTP1s are recognized for their involvement in plant defense, partly through their ability to permeabilize the membranes of pathogenic microorganisms. mdpi.comnih.gov This antimicrobial activity is a key aspect of their function and is thought to be a direct result of their interaction with microbial cell membranes. nih.gov

The proposed mechanism for membrane permeabilization involves the disruption of the integrity of the pathogen's membrane. nih.gov It is hypothesized that nsLTP1 molecules, possibly after binding a lipid, can insert themselves into the microbial membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to the formation of pores or transient defects. nih.govnih.gov These disruptions increase the membrane's permeability, causing leakage of essential cellular contents and ultimately leading to the death of the pathogen. mdpi.comnih.gov

This function is analogous to the action of other antimicrobial peptides (AMPs). mdpi.com The ability of nsLTP1 to bind lipids and interact with membranes is central to this permeabilizing activity. The same structural features that allow it to shuttle lipids—a hydrophobic cavity and a flexible, charged surface—likely enable it to destabilize the lipid bilayers of foreign cells. frontiersin.orgmdpi.com Therefore, the lipid transport and membrane permeabilization functions of nsLTP1 are likely two facets of the same underlying molecular capabilities.

Biological Roles and Physiological Functions of Nonspecific Lipid Transfer Protein 1 in Plants

Role in Plant Growth and Developmental Processes

NsLTP1s are integral to several aspects of plant growth and development, playing key roles in reproduction, the formation of protective layers, and the regulation of organ size. oup.comnih.gov Their functions are often tied to their ability to transport lipid precursors for the synthesis of complex structures.

Nonspecific lipid-transfer proteins are deeply involved in the intricate processes of plant sexual reproduction, seed maturation, and subsequent germination. oup.comnih.gov Their expression has been noted in various reproductive tissues, including flowers and developing seeds, highlighting their significance in these fundamental stages of the plant life cycle. frontiersin.org

During sexual reproduction, nsLTPs are thought to participate in the formation of essential lipid-based structures. nih.gov Evidence suggests a role for these proteins in pollen development and function. nih.govresearchgate.net For instance, certain nsLTPs are implicated in the development of the pollen wall and may act as signaling molecules that guide the pollen tube towards the ovule for successful fertilization. nih.govresearchgate.net

In the context of seed development, nsLTPs contribute to the accumulation of storage lipids, which are vital energy reserves for the embryo. nih.gov They are also involved in the formation of the seed coat, a protective layer that shields the embryo from environmental stressors and pathogens. researchgate.net Studies on Arabidopsis thaliana have shown that disruptions in specific nsLTP genes can lead to defects in seed coat structure and altered levels of ω-hydroxy fatty acids, which are components of suberin. researchgate.net

The role of nsLTP1 extends to germination, where the stored lipids are mobilized to fuel the early growth of the seedling. nih.gov The proper functioning of nsLTPs ensures the integrity of membranes and the efficient transport of lipids necessary for the establishment of a new plant. oup.com

Table 1: Documented Roles of nsLTP1 in Plant Reproduction and Development

Biological Process Specific Function of nsLTP1 Supporting Evidence
Sexual Reproduction Pollen wall formation, pollen tube guidance. nih.govresearchgate.net Expression in floral tissues; potential signaling role. frontiersin.orgresearchgate.net
Seed Development Accumulation of storage lipids, formation of the protective seed coat. nih.govresearchgate.net Disruption leads to altered seed coat composition. researchgate.net
Germination Mobilization of stored lipids for seedling growth. nih.gov General role in lipid transport and membrane integrity. oup.com

NsLTP1s play a critical role in the biosynthesis and deposition of the plant cuticle, a protective waxy layer covering the aerial parts of plants, and the suberin lamellae found in underground tissues and wound periderm. nih.govnih.gov These lipid-based barriers are essential for preventing water loss, protecting against UV radiation, and defending against pathogens. nih.govubc.ca

The formation of cuticular wax involves the transport of wax precursors, such as very-long-chain fatty acids and their derivatives, from their site of synthesis in the endoplasmic reticulum to the plant surface. ubc.camdpi.com NsLTPs are believed to facilitate this transport across the hydrophilic cell wall. nih.gov Several studies have demonstrated a correlation between the expression of nsLTP genes and the accumulation of cuticular wax. nih.gov For example, in tree tobacco (Nicotiana glauca), an increase in total leaf cuticular wax load in response to dehydration stress was accompanied by a significant increase in nsLTP gene transcripts. nih.gov In Arabidopsis, disruption of the LTPG1 gene, which encodes a glycosylphosphatidylinositol-anchored LTP, resulted in altered cuticular lipid composition, specifically a reduction in the major wax component, C29 alkane. nih.gov

Suberin is a complex polymer composed of both aliphatic and phenolic components that is deposited in the cell walls of specific tissues like the root endodermis and periderm of tubers. nih.gov It acts as a barrier to control the movement of water and solutes and to protect against soil-borne pathogens. nih.govunige.ch Evidence for the involvement of nsLTPs in suberin formation is accumulating. nih.gov For example, an Arabidopsis nsLTP, LTPI4, has been implicated in the production of suberin in crown galls. nih.gov Furthermore, the transport of suberin monomers, such as fatty acids and alcohols, to the apoplast for polymerization is thought to be facilitated by nsLTPs, alongside ATP-binding cassette (ABC) transporters. unige.ch

Table 2: Research Findings on nsLTP1 in Cuticle and Suberin Formation

Plant Species Experimental Observation Implication for nsLTP1 Function
Nicotiana glauca (Tree Tobacco) Increased nsLTP transcripts correlated with a 1.5- to 2.5-fold increase in cuticular wax under dehydration stress. nih.govresearchgate.net nsLTP1 is involved in the deposition of cuticular wax, particularly in response to environmental cues. nih.gov
Arabidopsis thaliana Disruption of the LTPG1 gene led to altered cuticular lipid composition, including a 10% reduction in C29 alkane. nih.gov Specific nsLTPs have distinct roles in transporting particular wax components. nih.gov
Arabidopsis thaliana The atltpi4 mutant showed reduced suberin accumulation in crown galls. nih.gov nsLTPs are involved in the transport of suberin precursors. nih.gov

Successful fertilization in flowering plants relies on a series of complex interactions between the pollen grain and the stigma of the flower. researchgate.net Emerging evidence suggests that nsLTPs play a significant role in this crucial stage of plant reproduction. researchgate.netnih.gov These proteins are secreted into the extracellular matrix of both the pollen and the stigma, where they are thought to act as signaling molecules or facilitators of lipid transfer necessary for pollen hydration, germination, and tube growth. researchgate.net

In several plant species, specific nsLTPs have been identified that are expressed in the stigma and are essential for the acceptance of compatible pollen. researchgate.net These proteins may be involved in the recognition of pollen and the subsequent initiation of processes that allow the pollen tube to penetrate the stigma and grow towards the ovules. researchgate.net For instance, in Arabidopsis, female gametophyte-expressed LTP2 and LTP5 have been shown to be crucial for mediating the guidance of the pollen tube. researchgate.net

Conversely, nsLTPs are also present on the surface of pollen grains. d-nb.info They may be involved in the adhesion of the pollen to the stigma and in the initial stages of hydration, which is a prerequisite for germination. researchgate.net The lipid-binding capacity of nsLTPs could be important for transporting cutin monomers or other lipidic signals that are exchanged between the pollen and the stigma during these initial interactions. oup.com

One of the proposed mechanisms by which nsLTPs influence organ elongation is through their involvement in cell wall organization and expansion. oup.com The transport of lipids by nsLTPs could be necessary for maintaining the integrity and flexibility of the plasma membrane during cell growth. Additionally, they may be involved in the synthesis or modification of cell wall components.

For example, a study on Solanum species showed that the abundance of a specific nsLTP, SsLTP1, varied depending on the organ type, with the highest levels found in actively growing tissues like flowers, stems, and young leaves. nih.gov In Arabidopsis, the overexpression of AtRALF23, a gene encoding a protein related to a peptide growth factor, resulted in shorter and bushier plants, suggesting a role in retarding elongation. nih.gov This indicates that nsLTPs can act as both positive and negative regulators of organ growth, and their precise function is likely dependent on the specific protein, tissue, and developmental context.

Involvement in Abiotic Stress Responses

Plants, being sessile organisms, have evolved sophisticated mechanisms to cope with a variety of environmental stresses. NsLTP1s have been identified as key players in the plant's response to abiotic stresses, particularly drought. frontiersin.orgnih.gov

Drought is a major environmental factor that limits plant growth and productivity. mdpi.com Plants have developed a range of adaptive strategies to survive and thrive under water-deficient conditions, and nsLTP1s have been shown to be a crucial component of these responses. nih.govresearchgate.net

One of the primary mechanisms by which nsLTP1s contribute to drought tolerance is by reinforcing the plant's cuticular wax layer. nih.govresearchgate.net A thicker and more robust cuticle reduces water loss through non-stomatal transpiration, helping the plant to conserve water. researchgate.netmdpi.com Studies in various plant species, including tomato and tree tobacco, have shown that the expression of nsLTP genes is significantly upregulated in response to drought stress, and this is often correlated with an increase in cuticular wax deposition. nih.govnih.gov

Furthermore, nsLTPs are involved in osmotic adjustment, a process where plant cells accumulate solutes to maintain turgor pressure under low water potential. nih.gov By transporting lipids that can be converted into osmotically active compounds or by influencing membrane properties, nsLTPs may help cells to withstand the dehydrating effects of drought. nih.gov

The expression of many nsLTP genes is regulated by the plant hormone abscisic acid (ABA), a key signaling molecule in the drought stress response. frontiersin.orgnih.gov This suggests that nsLTPs are part of a larger signaling network that coordinates the plant's adaptation to water scarcity. frontiersin.org For instance, in foxtail millet, the SiLTP gene was found to be induced by drought and ABA, and its overexpression enhanced drought tolerance. frontiersin.org

Table 3: Mechanisms of nsLTP1-Mediated Drought Tolerance

Mechanism Role of nsLTP1 Research Example
Cuticular Wax Enhancement Upregulation of nsLTP1 expression leads to increased deposition of cuticular wax, reducing water loss. nih.govnih.gov In Lycopersicon pennellii, LpLtp genes were induced by drought and ABA, suggesting a role in cuticle reinforcement. nih.gov
Osmotic Adjustment Potential involvement in the transport of lipid precursors for osmolytes or in altering membrane properties to maintain cell turgor. nih.gov Drought stress induces changes in cellular osmotic potential, a process where lipid-derived molecules can play a role. mdpi.com
ABA-Mediated Signaling nsLTP1 gene expression is often induced by ABA, integrating them into the plant's primary drought response pathway. frontiersin.orgnih.gov The SiLTP gene in foxtail millet is upregulated by ABA and confers drought tolerance when overexpressed. frontiersin.org
Reactive Oxygen Species (ROS) Scavenging Some nsLTPs, like CmnsLTP6.9 in Chinese chestnut, enhance drought tolerance by regulating ROS scavenging. nih.gov Overexpression of CmnsLTP6.9 led to improved osmotic and drought tolerance. nih.gov

Salinity Stress Adaptation and Mitigation

Nonspecific lipid-transfer protein 1 (nsLTP1) plays a significant role in how plants adapt to and mitigate the detrimental effects of high salinity, a major abiotic stress that curtails crop productivity worldwide. researchgate.netmdpi.com High salt concentrations disrupt a plant's water and nutrient uptake, leading to ion toxicity and osmotic stress. researchgate.netnih.gov Plants have evolved complex mechanisms to cope, including the regulation of ion transport and the accumulation of protective proteins. nih.govnumberanalytics.com

Research has identified specific nsLTP1s as key components in these defense mechanisms. In Arabidopsis thaliana, an nsLTP named DISEASE RELATED NONSPECIFIC LIPID TRANSFER PROTEIN 1 (DRN1) is essential for tolerance to salt stress during seedling growth. nih.govresearchgate.net The expression of nsLTP genes is often induced by salinity, highlighting their active role in the stress response. nih.govnih.gov

The protective function of nsLTP1 under salinity stress is linked to maintaining cellular integrity and managing oxidative damage. For instance, transgenic potato plants overexpressing the StnsLTP1 gene from potato showed enhanced tolerance to salt stress. frontiersin.org These plants exhibited greater cell membrane stability and reduced cellular damage compared to non-transgenic plants when exposed to high salt levels. frontiersin.org This improved tolerance is associated with the protein's ability to help regulate ion homeostasis and stabilize membranes against salt-induced damage. numberanalytics.comfrontiersin.org The protein STRP (Salt Tolerance–Related Protein), which has been characterized as a LEA-like protein, accumulates rapidly under salt stress and helps reduce the oxidative burst, playing a role in the osmotic adjustment needed to maintain cellular homeostasis. mdpi.commdpi.com

The mechanism often involves the modulation of reactive oxygen species (ROS). While salt stress typically increases the production of damaging ROS like hydrogen peroxide (H₂O₂), leading to lipid peroxidation, the overexpression of StnsLTP1 in potato plants led to lower levels of H₂O₂ and malondialdehyde (MDA), a marker for lipid peroxidation. frontiersin.org This suggests that nsLTP1 contributes to salinity tolerance by enhancing the plant's antioxidative defense systems. frontiersin.org

Temperature Stress Mitigation (Cold, Heat)

Temperature extremes, both cold and heat, pose significant threats to plant survival and development by disrupting cellular functions, particularly membrane fluidity and protein stability. mdpi.comfrontiersin.org this compound has emerged as a crucial factor in helping plants withstand these thermal stresses. oup.comnih.gov The expression of nsLTP genes is known to be responsive to both cold and heat treatments. nih.govnih.gov

In response to heat stress, nsLTP1 contributes to thermotolerance through several mechanisms. Studies on potato plants overexpressing StnsLTP1 demonstrated significantly improved survival and reduced cellular damage under high temperatures. frontiersin.org These transgenic plants maintained better cell membrane integrity, as indicated by lower levels of membrane lipid peroxidation (MDA content) and hydrogen peroxide (H₂O₂) accumulation compared to control plants. frontiersin.org Furthermore, the overexpression of StnsLTP1 was linked to the enhanced activity of antioxidant enzymes and the upregulation of other stress-related genes, indicating that nsLTP1 helps to activate a broader defensive network against heat-induced oxidative stress. frontiersin.org In tobacco, a specific nsLTP, NtLTPI.38, was found to positively mediate heat tolerance by preserving photosynthetic ability and boosting antioxidant capacity. nih.govresearchgate.net Overexpression of this protein reduced chlorophyll (B73375) degradation and damage to photosynthetic organs under heat stress (42°C). nih.govresearchgate.net

The role of nsLTP1 in cold stress is also critical. Some nsLTPs, such as cryoprotectin, are known to stabilize membranes during freezing conditions. nih.gov In rice, the lipid transfer protein OsLTPL159 was identified as being involved in cold tolerance at the early seedling stage. nih.gov Overexpression of this protein significantly enhanced cold tolerance, while its suppression made the plants more susceptible to cold. nih.gov The mechanism appears to involve the mitigation of oxidative stress, as plants overexpressing OsLTPL159 showed higher peroxidase activity and lower accumulation of H₂O₂ under cold conditions. nih.gov This demonstrates that nsLTP1s protect plant development under cold stress by helping to maintain redox balance. nih.gov

Table 1: Effect of StnsLTP1 Overexpression on Potato Plants Under Heat Stress

ParameterConditionUntransformed (UT) ControlStnsLTP1 Transgenic LinesReference
H₂O₂ ContentHeat Stress~3 times higher than transgenicSignificantly reduced frontiersin.org
MDA Content (nmol g⁻¹ FW)Heat Stress90–10220–34 frontiersin.org

Contribution to Plant Defense Against Biotic Stressors

Direct Antimicrobial Activity Against Fungi and Bacteria

Nonspecific lipid-transfer proteins are a key component of the plant's innate defense system against microbial pathogens and are classified as members of the pathogenesis-related protein 14 (PR-14) family. nih.govnih.gov A primary function in this context is their ability to exert direct antimicrobial activity against a broad range of fungi and bacteria. nih.govnih.gov This activity is a crucial first line of defense, inhibiting the growth of pathogens upon contact. nih.gov

The antimicrobial mechanism of nsLTP1 is often attributed to its ability to permeabilize the plasma membranes of pathogens, leading to cell death. frontiersin.org The small, basic, and cysteine-rich structure of nsLTPs is characteristic of antimicrobial peptides (AMPs). nih.govapsnet.org Their structure, stabilized by four disulfide bonds, makes them resistant to proteolysis and heat, allowing them to function effectively in the extracellular space where they encounter pathogens. oup.com Research has shown that the antimicrobial effect is linked to the protein's cationic residues, which can interact with and disrupt the microbial cell membrane. nih.gov

Numerous in vitro studies have confirmed the direct inhibitory effects of nsLTP1 on various phytopathogens. nih.gov For example, an nsLTP isolated from sugar beet leaves, designated IWF5, demonstrated potent in vitro antifungal activity against Cercospora beticola, the fungus that causes leaf spot disease, inhibiting its growth at very low concentrations. researchgate.net Similarly, purified wheat LTPs have shown antibacterial activity. nih.gov This direct action can prevent or slow the initial stages of infection, giving the plant time to mount a more comprehensive defense response. nih.gov

Table 2: Examples of Direct Antimicrobial Activity of Plant nsLTPs

Plant SourcensLTPTarget PathogenObserved EffectReference
Sugar BeetIWF5 (nsLTP)Cercospora beticola (Fungus)Strong in vitro growth inhibition researchgate.net
Mung BeanLTP1Various PhytopathogensAntimicrobial activity attributed to cationic residues nih.gov
WheatLTPsVarious BacteriaIn vitro antibacterial activity nih.gov
GeneralnsLTPs (PR-14)Fungi and BacteriaMembrane permeabilization frontiersin.org

Modulation of Plant Immune Responses and Signaling Pathways

Beyond their direct antimicrobial effects, nsLTP1s are critical modulators of the plant's immune system, acting as signaling molecules that help orchestrate a robust and systemic defense. oup.comnih.gov They participate in complex signaling pathways that are activated upon pathogen recognition, leading to a broad-spectrum and long-lasting resistance. nih.govplos.org

One of the key pathways modulated by nsLTP1 involves the plant hormone salicylic (B10762653) acid (SA), a central regulator of systemic acquired resistance (SAR). oup.com Research on Nicotiana benthamiana demonstrated that its nsLTP1, NbLTP1, positively regulates immunity against viral infection by upregulating the biosynthesis of SA and its downstream signaling components. oup.comnih.gov Silencing NbLTP1 compromised resistance and inactivated the SA pathway, a defect that could be partially restored by applying external SA. oup.com This indicates that nsLTP1 acts upstream in the SA-dependent defense cascade.

In Arabidopsis, the nsLTP known as DRN1 is required for resistance against both bacterial and fungal pathogens, and its expression is tightly regulated during infection. nih.gov Another proposed mechanism involves nsLTPs acting as carriers for lipid-based signals. It has been suggested that a complex formed between an nsLTP and a cutin monomer, released by fungal enzymes during infection, can be recognized by a plasma membrane receptor, thereby triggering plant defense responses. researchgate.net This highlights the protein's dual role in both transporting lipids and initiating defense signals. researchgate.net The expression of many nsLTP genes is induced not only by pathogens but also by defense-related signaling molecules like jasmonic acid and ethylene (B1197577), further cementing their role as integral components of the plant immune signaling network. researchgate.net

Interaction with Viral Pathogens and Immunity Enhancement

While much of the focus on nsLTPs has been on their antifungal and antibacterial roles, emerging evidence reveals their significant function in plant defense against viral pathogens. oup.comnih.gov Unlike bacteria and fungi, viruses are intracellular pathogens that co-opt the host's cellular machinery for replication, requiring a different set of defense strategies from the plant. nih.gov

Recent studies have shown that nsLTP1 can enhance plant immunity against viruses. In Nicotiana benthamiana, the protein NbLTP1 was found to be a positive regulator of immunity against the Tobacco Mosaic Virus (TMV). oup.comnih.gov The expression of NbLTP1 was induced by TMV infection, and its overexpression led to increased resistance. oup.com The mechanism of this enhanced immunity is multifaceted. NbLTP1 promotes the SA signaling pathway, which is crucial for antiviral defense, and also helps regulate the accumulation of reactive oxygen species (ROS). oup.comnih.gov An early burst of ROS is essential for resistance, but prolonged accumulation can cause oxidative damage; NbLTP1 helps suppress ROS accumulation during the later phases of pathogenesis, thereby protecting the cell. oup.com

The subcellular localization of nsLTP1 is also vital for its antiviral function. The localization of NbLTP1 to the cell wall was shown to be beneficial for resistance against TMV. oup.com This suggests that nsLTP1 may contribute to reinforcing physical barriers or participating in signaling at the cell periphery to impede viral spread. While some viral proteins, such as the NS1 protein of the influenza virus, are known to inhibit host immune responses, plant nsLTP1s appear to do the opposite by actively strengthening the host's defense systems against viral invaders. nih.govnih.gov

Genomic Organization, Evolution, and Genetic Diversity of Nonspecific Lipid Transfer Protein 1 Gene Families

nsLTP1 Gene Family Members, Isoforms, and Their Abundance

The nsLTP gene family is a multigene family, with its size varying considerably across different plant species. nih.govnih.gov Genome-wide studies have identified a large number of nsLTP genes, often exceeding 50 loci in many angiosperm genomes, while bryophytes, ferns, and gymnosperms typically possess up to 50 loci. encyclopedia.pubmdpi.com For instance, comprehensive analyses have identified 49 nsLTP genes in Arabidopsis thaliana, 52 in rice (Oryza sativa), and a remarkably high number, ranging from 156 to 461, in the hexaploid wheat (Triticum aestivum). nih.govnih.govresearchgate.net Other species such as tomato (Solanum lycopersicum) have 64, rapeseed (Brassica napus) has 283, and cotton (Gossypium hirsutum) has 91 nsLTP genes. nih.govnih.govnih.gov

The abundance of nsLTPs can be significant, in some cases constituting up to 4% of the total soluble protein content. oup.com The expression of different nsLTP genes and their resulting protein isoforms often shows complex tissue- and development-specific patterns. nih.gov For example, in castor bean seedlings, specific nsLTP isoforms show organ-specific occurrence and expression. nih.gov The term isoform can refer to slightly different proteins encoded by distinct genes within the family or variants arising from post-transcriptional or post-translational modifications. Many nsLTPs are synthesized as precursors with an N-terminal signal peptide that directs them to the secretory pathway, and their mature forms are typically small, with molecular weights for nsLTP1 around 9 kDa. nih.govoup.comnih.gov

Plant SpeciesScientific NameNumber of nsLTP Genes IdentifiedReference
ArabidopsisArabidopsis thaliana49-106 nih.govnih.govresearchgate.net
RiceOryza sativa52-77 nih.govnih.govresearchgate.net
WheatTriticum aestivum122-461 mdpi.comnih.govnih.govresearchgate.net
MaizeZea mays63 oup.comnih.gov
TomatoSolanum lycopersicum64 nih.govnih.gov
RapeseedBrassica napus283 nih.gov
BarleyHordeum vulgare70 mdpi.comnih.govsciopen.com
PotatoSolanum tuberosum83 mdpi.comnih.gov
CottonGossypium hirsutum91 nih.govnih.gov
SesameSesamum indicum52 nih.govmdpi.com
Common BeanPhaseolus vulgaris58 nih.gov
Peanut (Wild)Arachis duranensis64 mdpi.comnih.govnih.gov

Evolutionary Trajectories and Phylogenetic Relationships of nsLTPs

The evolutionary history of the nsLTP gene family is marked by significant expansion and diversification, which appears to be linked to the adaptation of plants to terrestrial life. nih.govresearchgate.net Studies have shown that nsLTPs are abundant in land plants, including bryophytes, ferns, gymnosperms, and angiosperms, but are notably absent in algae. nih.govoup.com This suggests that the nsLTP family evolved after plants colonized land, likely playing a role in adapting to the new and harsher terrestrial environment. nih.govoup.com

Phylogenetic analyses of nsLTP protein sequences from various plant species have led to their classification into several types or clades. nih.govnih.govnih.gov An early classification divided them into two main types, nsLTP1 (~9 kDa) and nsLTP2 (~7 kDa), based on molecular weight and low sequence similarity. nih.govencyclopedia.pubnih.gov More comprehensive studies, incorporating genome-wide data, have expanded this classification into nine or more types (e.g., Type I to IX, plus additional types like X and XI in certain lineages). nih.govnih.gov

Phylogenetic trees constructed using nsLTP sequences from both monocots and dicots reveal that the major functional diversification within the family predated the monocot-dicot divergence. nih.govresearchgate.net Many of the main nsLTP types (e.g., I, II, IV) are shared between these two major plant groups, indicating they arose from a common ancestor. nih.gov However, some types show lineage-specific evolution. For example, Type VII nsLTPs appear to be specific to monocots (Gramineae), while Type IX has been identified in the dicots Arabidopsis and Solanaceae. nih.govresearchgate.net A novel group, designated Type X, has been reported as specific to the Solanaceae family. nih.govnih.gov The evolution of new nsLTP subfamilies appears to be an ongoing process; for instance, mosses and liverworts contain only two of the major subfamilies found in flowering plants, with additional subfamilies having arisen later in land plant evolution. nih.govresearchgate.net

The expansion of the nsLTP gene family in plant genomes has been driven primarily by gene duplication events, including tandem and segmental duplications. mdpi.comnih.govnih.gov Tandem duplication results in clusters of closely related genes on the same chromosome, while segmental duplication involves the duplication of large chromosomal blocks, often as a result of polyploidy events. nih.gov

The relative contribution of these duplication mechanisms varies among species. In Arabidopsis, tandem duplication accounts for a significant portion of the nsLTP gene family's complexity, with 18 out of 49 genes found in such arrangements. researchgate.net In rice, tandem repeats are even more prominent, involving 26 out of 52 nsLTP genes. researchgate.net In rapeseed (Brassica napus), segmental duplication has played a more dominant role, accounting for 67.4% of nsLTP genes, with tandem duplication contributing to about 10.9%. nih.gov Similarly, in wheat, analysis revealed 208 gene pairs resulting from segmental duplication and 31 clusters from tandem duplications, indicating that both mechanisms were crucial for the massive expansion of the family in this polyploid species. mdpi.comnih.gov In cotton, both tandem and segmental duplications contributed to nsLTP expansion in diploid G. arboreum and allotetraploid G. hirsutum, whereas tandem duplication was the main driver in diploid G. raimondii. nih.gov These duplication events provide the raw genetic material for neofunctionalization or subfunctionalization, leading to the functional diversity observed in the nsLTP family. nih.govnih.gov

Despite the extensive diversification, nsLTP1 proteins exhibit a highly conserved structural feature across all plant lineages: the eight-cysteine motif (8CM) backbone (C-Xn-C-Xn-CC-Xn-CXC-Xn-C-Xn-C). researchgate.netnih.govproquest.com This motif forms four disulfide bonds that stabilize a hydrophobic internal cavity, which is essential for binding lipid molecules. nih.govresearchgate.net This structural conservation underscores the fundamental importance of the lipid-binding function of these proteins.

However, significant divergence is observed at the sequence level and in the number and types of nsLTP genes present in different plant lineages. nih.gov As mentioned, the distribution of nsLTP types differs between monocots and dicots, with some types being lineage-specific. nih.gov For example, types I, II, and IV are conserved and shared by Solanaceae (dicot), Gramineae (monocot), and Arabidopsis (dicot). nih.gov In contrast, types III, V, VI, and VIII are found in Gramineae and Arabidopsis but have not been detected in the studied Solanaceae species. nih.gov This suggests that after the initial divergence, nsLTP gene families underwent independent patterns of expansion and loss in different lineages. nih.gov The evolution of the nsLTP gene family in the Poaceae (grass family) shows that even though genes may be under purifying selection, they can exhibit different expression profiles between species like wheat and rice, suggesting independent functional diversification after speciation. nih.gov

Genomic Distribution and Chromosomal Localization of nsLTP1 Genes

The genes encoding nsLTP1 are distributed throughout the genomes of plants, but this distribution is often uneven. nih.govproquest.comresearchgate.net Genome-wide mapping has shown that nsLTP1 genes are located on multiple chromosomes in various species. In rapeseed, 239 of the 283 identified nsLTP genes were mapped to its 19 chromosomes, with some chromosomes, like A09, C02, and C03, containing a higher density of these genes (19 each). proquest.com In tomato, 64 nsLTP genes are distributed across its chromosomes, with several gene clusters highlighted, indicating tandem duplication events. nih.govresearchgate.net Similarly, in Arachis duranensis, 64 nsLTP genes were found to be randomly distributed along nine chromosomes. nih.gov

The presence of nsLTP gene clusters is a common feature, providing physical evidence for the role of tandem duplication in the family's evolution. nih.govresearchgate.net In rice, for instance, nsLTP-rich regions have been identified in the distal parts of chromosomes 11 and 12, which may have arisen from a recent large segmental duplication event. nih.gov The chromosomal distribution of nsLTP genes can differ even between related species like rice and wheat, which may be due to processes such as gene migration, chromosomal rearrangements, or differential gene loss following speciation. nih.gov

Bioinformatic Approaches for Genome-Wide Identification and Analysis

The genome-wide identification and characterization of nsLTP gene families have been made possible by a suite of bioinformatic tools and approaches. nih.govnih.gov A common first step involves using sequence similarity search tools like BLASTp. nih.gov Known nsLTP protein sequences from model organisms such as Arabidopsis or rice are used as queries to search against the entire proteome database of the species under investigation. nih.govnih.gov

To enhance the accuracy and comprehensiveness of the identification, methods based on conserved protein domains are employed. Hidden Markov Model (HMM) profiles of the characteristic nsLTP domain (Pfam: PF00234) are used with tools like HMMER to scan genome databases. nih.govmdpi.com This approach can identify more divergent family members that might be missed by BLAST searches alone. mdpi.com Following automated identification, manual curation is crucial to verify the presence of the conserved eight-cysteine motif (8CM) and remove false positives. nih.govnih.gov

Once the gene family is identified, a range of bioinformatic analyses are performed:

Phylogenetic Analysis: Multiple sequence alignment of the protein sequences is performed using programs like ClustalX or MAFFT, followed by the construction of phylogenetic trees using methods such as Neighbor-Joining (NJ) or Maximum Likelihood (ML) in software packages like MEGA or Phylip. nih.govnih.govnih.gov

Gene Structure and Motif Analysis: The exon-intron organization is visualized using tools that parse genome annotation files (GFF3). Conserved protein motifs outside the 8CM domain are identified using tools like MEME (Multiple Em for Motif Elicitation). mdpi.comnih.gov

Chromosomal Localization and Duplication Analysis: The physical locations of the genes are mapped onto chromosome ideograms. Software like MCScanX is used to identify tandem and segmental duplication events by analyzing the synteny (collinearity of gene order) within and between genomes. mdpi.comnih.gov

Expression Analysis: Publicly available RNA-seq or microarray data are analyzed to determine the expression patterns of nsLTP genes across different tissues, developmental stages, and under various stress conditions, often visualized as heatmaps. nih.govnih.gov

These integrated bioinformatic strategies are essential for unraveling the complex evolutionary history, genomic organization, and potential functions of the nsLTP1 gene family in the plant kingdom. nih.gov

Regulation of Nonspecific Lipid Transfer Protein 1 Expression and Activity

Transcriptional and Post-Transcriptional Regulation

The synthesis of nsLTP1 is governed by complex regulatory networks that control the transcription of its corresponding genes and the subsequent processing of the messenger RNA (mRNA) transcripts.

The expression of nsLTP1 genes is not uniform throughout the plant; instead, it exhibits distinct patterns across various tissues and developmental phases, suggesting a wide array of specialized functions. nih.govnih.govmdpi.com Transcriptomic analyses, including microarray, RNA-Seq, and real-time quantitative PCR (RT-qPCR), have detected nsLTPs in nearly all plant tissues. nih.gov This diverse expression points to their multifunctional role in molecular signaling, plant development, and responses to stress. nih.gov

Functionally, nsLTPs in seed plants can be categorized based on their expression patterns into root LTPs, green-tissue LTPs, and reproductive LTPs. nih.gov For instance, studies in barley have shown that the Ltp1 gene mRNA specifically accumulates in the aleurone layer of developing and germinating seeds. nih.gov In tomato, specific nsLTP transcripts are found in bud and root tissues, where their expression correlates with suberin accumulation in roots. nih.gov High expression levels have also been noted in buds and flowers, implicating nsLTP1 in pollen formation and germination. nih.gov In Nicotiana benthamiana, the NbLTP1 protein has been localized to the cell wall. nih.gov Similarly, in tomato, nsLTPs are found to accumulate in the apoplastic space. nih.gov

Table 1: Expression Patterns of Nonspecific Lipid-Transfer Protein 1 (nsLTP1) in Various Plant Tissues

Plant Species Tissue/Organ Developmental Stage Finding
Barley (Hordeum vulgare) Aleurone Layer Developing and Germinating Seeds Specific accumulation of Ltp1 mRNA. nih.gov
Tomato (Solanum lycopersicum) Roots Not Specified Expression correlated with suberin accumulation. nih.gov
Tomato (Solanum lycopersicum) Buds Not Specified High expression levels observed. nih.gov
General Flowers Not Specified High expression, suggesting roles in pollen development. nih.gov
Tobacco (Nicotiana benthamiana) General Not Specified NbLTP1 localized to the cell wall. nih.gov

The expression of nsLTP1 genes is significantly influenced by external environmental factors and internal phytohormonal signals, highlighting their role in plant adaptation and defense. mdpi.com Studies have demonstrated that transcript levels of nsLTP genes can be strongly upregulated by abiotic stresses such as drought and high salinity. mdpi.com

In strawberry, the Fxaltp gene is responsive to wounding and abscisic acid (ABA) treatment. nih.gov However, its expression was found to be repressed by cold stress. nih.gov In Nicotiana benthamiana, the expression of NbLTP1 is inducible by infection with the Tobacco Mosaic Virus (TMV). nih.gov This induction is linked to the activation of the salicylic (B10762653) acid (SA) biosynthesis and signaling pathway, which is crucial for plant immunity. nih.gov Silencing NbLTP1 compromised resistance to TMV and was associated with increased oxidative damage from reactive oxygen species (ROS), a condition that could be partially restored by applying exogenous SA. nih.gov Conversely, overexpression of NbLTP1 helped maintain redox homeostasis and increased cell membrane stability during infection. nih.gov

Table 2: Inducers of this compound (nsLTP1) Expression

Inducer Plant Species Effect on nsLTP1 Expression Associated Process
Drought Stress General Upregulation Abiotic stress response. mdpi.com
High Salinity (NaCl) General Upregulation Abiotic stress response. mdpi.com
Wounding Strawberry (Fragaria x ananassa) Induction Physical damage response. nih.gov
Abscisic Acid (ABA) Strawberry (Fragaria x ananassa) Induction Phytohormone signaling. nih.gov
Cold Stress Strawberry (Fragaria x ananassa) Repression Abiotic stress response. nih.gov
Tobacco Mosaic Virus (TMV) Nicotiana benthamiana Induction Biotic stress response/plant immunity. nih.gov

Alternative splicing is a widespread regulatory mechanism in eukaryotes that allows a single gene to produce multiple mRNA transcripts, and consequently different protein isoforms. youtube.com This process involves the differential inclusion or exclusion of exons or introns from the pre-mRNA. youtube.com While it is known that genes encoding nsLTP1, such as the Ltp1 gene in barley, contain introns that must be removed through splicing, detailed information regarding functionally distinct alternative splicing variants of nsLTP1 is limited. nih.gov The barley Ltp1 gene, for instance, contains a single intron of 133 base pairs within its open reading frame. nih.gov

The regulation of alternative splicing is often tissue-specific and can be controlled by splicing factors like SR proteins and heterogeneous nuclear ribonucleoproteins (hnRNPs). youtube.com These factors can either enhance or repress the use of particular splice sites, leading to different mRNA variants. youtube.com Although alternative splicing is a major source of protein diversity and functional regulation for many genes involved in metabolic and signaling pathways, specific, naturally occurring isoforms of nsLTP1 with demonstrated functional differences resulting from this process are not extensively documented in current research literature.

Post-Translational Modifications and Subcellular Targeting

Following translation, the nsLTP1 polypeptide undergoes several modifications that are critical for its proper folding, stability, transport, and ultimate function. These modifications determine its final destination within or outside the cell.

Most nsLTPs are synthesized with an N-terminal signal peptide, a short sequence of amino acids that directs the protein into the secretory pathway. nih.govwikigenes.org This signal peptide facilitates the protein's entry into the endoplasmic reticulum (ER) during translation. wikigenes.org Once inside the ER lumen, the signal peptide is recognized and cleaved off by a signal peptidase complex. wikigenes.org This processing step is essential for releasing the mature protein. The removal of the signal peptide converts the pre-protein into its mature form, which then continues its journey through the secretory pathway, typically to the Golgi apparatus and then to its final destination outside the plasma membrane, in the apoplastic space or cell wall. nih.govnih.gov

In addition to secretion, some nsLTPs are targeted to the plasma membrane surface through a post-translational modification known as glycosylphosphatidylinositol (GPI) anchoring. mdpi.com A GPI anchor is a complex glycolipid structure that is attached to the C-terminus of a protein in the endoplasmic reticulum. mdpi.com This modification allows the protein to be tethered to the outer leaflet of the plasma membrane. mdpi.com The classification system for nsLTPs proposed by Edstam et al. considers the presence of predicted GPI anchoring sites as a key feature for grouping these proteins. mdpi.com This membrane association via a GPI anchor provides a mechanism for localizing nsLTP1 to the cell surface, where it can participate in processes occurring at the cell-environment interface.

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
Abscisic Acid ABA
Glycosylphosphatidylinositol GPI
Reactive Oxygen Species ROS
Salicylic Acid SA

Other Identified Post-Translational Modifications Affecting nsLTP1 Function

Beyond the primary sequence, the function of this compound (nsLTP1) is further refined by a variety of post-translational modifications (PTMs). These modifications can influence the protein's localization, stability, and interaction with other molecules, thereby modulating its biological activity.

One significant PTM is the attachment of a glycosylphosphatidylinositol (GPI) anchor . This complex glycolipid is added to the C-terminus of the protein in the endoplasmic reticulum and serves to tether the nsLTP1 to the outer leaflet of the plasma membrane. nih.govfrontiersin.org This localization is crucial for the proposed functions of nsLTP1 in cell wall organization and intercellular signaling. The process of GPI anchoring involves the cleavage of a C-terminal hydrophobic signal sequence and the concomitant attachment of the pre-assembled GPI anchor via a transamidation reaction. nih.gov The GPI anchor itself can undergo further modifications, including remodeling of its lipid and glycan components, which may influence the protein's association with specific membrane microdomains, often referred to as lipid rafts. nih.govnih.gov

The formation of disulfide bonds is another critical PTM for nsLTP1. These covalent linkages form between the thiol groups of cysteine residues, and are essential for establishing and maintaining the correct three-dimensional structure of the protein. frontiersin.orgfrontiersin.org The conserved eight-cysteine motif in nsLTP1 forms four disulfide bonds, which are vital for the stability of its characteristic hydrophobic cavity, the site of lipid binding. frontiersin.orgfrontiersin.org By stabilizing the native conformation, disulfide bonds protect the protein from degradation in the harsh extracellular environment and are crucial for its biological activity. frontiersin.orgfrontiersin.org Furthermore, there is evidence to suggest that disulfide bonds can be dynamic, acting as redox-sensitive switches that modulate protein function in response to changes in the cellular redox state. nih.gov

Proteolytic cleavage of a signal peptide is a fundamental PTM for nsLTP1, directing the protein into the secretory pathway. mdpi.com This N-terminal signal peptide targets the nascent polypeptide to the endoplasmic reticulum for synthesis and subsequent transport. The timing of this cleavage can be critical; for some proteins, cleavage is a post-translational event that is dependent on the proper folding of the protein. mdpi.com This delayed cleavage can enhance the efficiency of functional folding. mdpi.com While the specifics for nsLTP1 are not fully elucidated, the removal of the signal peptide is a prerequisite for its secretion and function in the extracellular space.

ModificationDescriptionFunctional Impact on nsLTP1
Glycosylphosphatidylinositol (GPI) Anchor A complex glycolipid attached to the C-terminus.Anchors nsLTP1 to the cell surface, influencing its localization and role in signaling. nih.govfrontiersin.org
Disulfide Bonds Covalent bonds between cysteine residues.Stabilizes the 3D structure, maintains the hydrophobic lipid-binding cavity, and may act as a redox switch. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov
Proteolytic Cleavage Removal of the N-terminal signal peptide.Directs the protein to the secretory pathway and is essential for its extracellular function. mdpi.com

Regulatory Networks Involving Transcription Factors

The expression of genes encoding nsLTP1 is a tightly controlled process, orchestrated by complex regulatory networks involving various transcription factors (TFs). These TFs bind to specific cis-regulatory elements within the promoter regions of nsLTP1 genes, thereby activating or repressing their transcription in response to developmental cues and environmental stimuli.

Several families of plant transcription factors are implicated in the regulation of nsLTP1 expression, primarily due to the role of nsLTPs in stress responses and developmental processes. These families include the APETALA2/Ethylene (B1197577) Responsive Factor (AP2/ERF) , WRKY , MYB , and basic leucine (B10760876) zipper (bZIP) TFs. frontiersin.orgfrontiersin.orgnih.govnih.gov

AP2/ERF transcription factors are key regulators of plant responses to both biotic and abiotic stresses. frontiersin.orgfrontiersin.orgnih.gov They recognize and bind to specific DNA sequences, such as the GCC-box and the Dehydration-Responsive Element (DRE), which are found in the promoters of many stress-inducible genes, including those potentially encoding nsLTP1. frontiersin.org The activation of AP2/ERF TFs can be triggered by various signals, including hormones like ethylene and abscisic acid, leading to the upregulation of nsLTP1 expression to enhance stress tolerance. frontiersin.org

The WRKY family of transcription factors is another major group involved in plant defense and stress responses. frontiersin.orgfrontiersin.orgnih.gov WRKY TFs bind to a cis-regulatory element known as the W-box (T)TGAC(C/T), which is frequently found in the promoters of pathogenesis-related genes. nih.gov The expression of many nsLTP genes is induced by pathogen attack and elicitors, suggesting that WRKY TFs play a crucial role in mediating this response. The signaling cascades that activate WRKY TFs, such as those involving mitogen-activated protein kinases (MAPKs), can lead to the transcriptional activation of nsLTP1 genes. mdpi.com

MYB transcription factors constitute one of the largest TF families in plants and are involved in a wide array of processes, including development, metabolism, and stress responses. mdpi.comnih.gov Specific MYB proteins can regulate the biosynthesis of secondary metabolites and respond to hormonal signals, pathways in which nsLTPs are also implicated. mdpi.com The presence of MYB-binding sites in the promoters of nsLTP genes suggests a direct regulatory link. For instance, MYB TFs that are activated under drought or high-salinity conditions could potentially upregulate nsLTP1 expression to contribute to stress adaptation.

Finally, bZIP transcription factors are known to regulate processes such as seed development, photomorphogenesis, and responses to abiotic stress and pathogens. mdpi.comfrontiersin.orgmdpi.com They typically bind to ABA-responsive elements (ABREs) in the promoters of their target genes. mdpi.com Given that nsLTP1 expression is often modulated by abscisic acid, it is plausible that bZIP TFs are key components of the signaling pathway that connects ABA perception to the transcriptional regulation of nsLTP1.

The interplay between these different families of transcription factors forms a complex regulatory network that allows for the fine-tuning of nsLTP1 expression in response to a diverse range of internal and external signals, ensuring that the protein is produced when and where it is needed to perform its various functions.

Transcription Factor FamilyKey Functions in PlantsPotential Role in nsLTP1 Regulation
AP2/ERF Regulation of biotic and abiotic stress responses, hormone signaling. frontiersin.orgfrontiersin.orgnih.govActivation of nsLTP1 expression in response to stress via binding to GCC-box and DRE elements in the promoter. frontiersin.org
WRKY Plant defense, biotic and abiotic stress responses. frontiersin.orgfrontiersin.orgnih.govInduction of nsLTP1 expression upon pathogen attack by binding to W-box elements in the promoter. nih.gov
MYB Regulation of development, metabolism, and stress responses. mdpi.comnih.govControl of nsLTP1 expression in response to developmental cues and environmental stresses.
bZIP Regulation of seed development, photomorphogenesis, and stress responses. mdpi.comfrontiersin.orgmdpi.comMediation of ABA-induced expression of nsLTP1 by binding to ABREs in the promoter. mdpi.com

Advanced Methodologies for Investigating Nonspecific Lipid Transfer Protein 1 Function

In Vitro Lipid Binding and Transfer Assays

In vitro assays are fundamental to characterizing the direct interaction between nsLTP1 and its lipid ligands. These methods are designed to determine binding affinity, specificity, and the capacity of the protein to transfer lipids between membranes.

A common approach involves the use of fluorescence spectroscopy. One such method utilizes a fluorescent probe, like 2-p-toluidinonaphthalene-6-sulfonate (TNS), whose fluorescence intensity increases when it binds to the hydrophobic cavity of nsLTP1. mdpi.com The subsequent displacement of TNS by a lipid ligand results in a decrease in fluorescence, allowing for the calculation of the binding affinity of the lipid. mdpi.com Another technique monitors the intrinsic fluorescence of tryptophan residues within the protein. mdpi.comluc.edu The binding of a lipid to the hydrophobic cavity alters the microenvironment of these residues, leading to a measurable change in fluorescence intensity, which can be used to determine dissociation constants (Kd). luc.edunih.gov

Studies on wheat nsLTP1 have shown that it has a strong affinity for fatty acids and lysophospholipids with chain lengths of C14 to C18, with a dissociation constant (Kd) of approximately 0.5 µM. nih.gov The binding stoichiometry often suggests that the protein's hydrophobic cavity can accommodate one or two lipid molecules. nih.govnih.gov For instance, rice nsLTP1 can bind one molecule of myristic or stearic acid, but two molecules of palmitic acid. nih.gov The binding is primarily driven by hydrophobic interactions, though hydrophilic interactions with the lipid head group can also play a stabilizing role. nih.gov The flexibility of the C-terminal loop of nsLTP1 is crucial for accommodating a diverse range of lipid molecules. nih.gov

These assays have demonstrated that nsLTP1 can bind a wide variety of hydrophobic molecules, including fatty acids, phospholipids (B1166683), and glycolipids. nih.gov However, the ability to bind certain larger lipids, like diacylated phospholipids, can be dependent on the experimental conditions, suggesting that lipid-lipid interactions are also a key factor in the binding process. nih.gov

Table 1: Lipid Binding Characteristics of nsLTP1 from Various Plant Sources
nsLTP1 SourceLigandBinding Affinity (Kd)Stoichiometry (Protein:Ligand)MethodologyReference
WheatFatty Acids (C14-C18)~0.5 µM1:1.6 to 1:1.9Tyrosine Fluorescence nih.gov
Wheatω-Hydroxy-palmitic acid1 µM1:2Tyrosine Fluorescence nih.gov
RicePalmitic AcidNot Specified1:2X-ray Crystallography nih.gov
RiceMyristic AcidNot Specified1:1X-ray Crystallography nih.gov
RiceStearic AcidNot Specified1:1X-ray Crystallography nih.gov
FennelLinoleic AcidHighest among testedNot SpecifiedTNS Fluorescence Assay dntb.gov.ua

Gene Manipulation Technologies for Functional Characterization

To understand the in vivo function of nsLTP1, researchers employ gene manipulation technologies to alter its expression levels in plants and observe the resulting phenotypic changes.

Overexpression studies, where the nsLTP1 gene is placed under the control of a strong, constitutive promoter (like the cauliflower mosaic virus 35S promoter), are used to enhance its expression. exlibrisgroup.com The resulting transgenic plants are then analyzed for changes in development, morphology, and stress tolerance. For example, overexpression of certain nsLTP genes has been shown to confer enhanced resistance to pathogens and tolerance to abiotic stresses like drought and salinity. nih.gov Overexpression of a gene called SUPA in Arabidopsis and poplar, which is related to nsLTPs, resulted in significant morphological changes and increased tolerance to abiotic stress. frontiersin.org

Conversely, gene silencing techniques are used to reduce or eliminate the expression of a specific nsLTP1 gene. RNA interference (RNAi) is a common method where a construct is introduced into the plant that produces a double-stranded RNA molecule corresponding to the target nsLTP1 gene. This triggers a cellular mechanism that degrades the messenger RNA (mRNA) of the target gene, thus silencing it. Another technique, Virus-Induced Gene Silencing (VIGS), uses a modified plant virus to carry a fragment of the target gene. As the virus spreads through the plant, it initiates the gene silencing mechanism. These loss-of-function approaches are crucial for determining the essential roles of nsLTP1 in normal plant growth and defense. nih.gov For instance, silencing nsLTP genes has been linked to compromised resistance against certain pathogens. nih.gov

To determine where and when nsLTP1 genes are expressed, researchers use promoter-reporter assays. In this technique, the promoter region of an nsLTP1 gene is fused to a reporter gene, most commonly the uidA gene which encodes the β-glucuronidase (GUS) enzyme. This promoter-GUS construct is then introduced into plants. The GUS enzyme, when provided with a specific substrate, produces a blue-colored product. By staining the plant tissues, researchers can visualize the precise locations of gene expression. These studies have revealed that nsLTP1 genes are often expressed in the outer layers of tissues, such as the epidermis of leaves, stems, and roots, as well as in specific reproductive tissues, which supports their proposed role in forming protective cuticular layers and in plant defense. researchgate.net

Spectroscopic Techniques for Ligand-Protein Interaction Analysis (e.g., Circular Dichroism)

Spectroscopic methods are invaluable for studying the structural aspects of nsLTP1 and its interaction with ligands. Circular Dichroism (CD) spectroscopy is a particularly powerful technique in this regard. anu.edu.auresearchgate.net

CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. springernature.comspringernature.com The resulting spectrum provides information about the secondary structure of the protein, such as the proportion of α-helices and β-sheets. researchgate.net Since nsLTPs are known to be α-helical proteins, CD is used to confirm their structural integrity and stability. researchgate.netresearchgate.net

When a ligand binds to nsLTP1, it can induce conformational changes in the protein's secondary structure, which are detectable as changes in the CD spectrum. researchgate.net Furthermore, if the ligand itself is not chiral, it can acquire an induced CD signal upon binding to the chiral protein. anu.edu.auspringernature.com The intensity of this induced signal is related to the strength and geometry of the interaction. springernature.comspringernature.com Therefore, CD spectroscopy can be used to monitor ligand binding, assess the impact of binding on protein conformation, and study the stability of the protein under various conditions like changes in temperature and pH. researchgate.netnih.gov For example, CD analysis has been used to demonstrate the high thermal and pH stability of nsLTP1 from caraway and ajwain seeds. researchgate.netnih.gov

Omics-Based Approaches: Transcriptomics, Proteomics, and Lipidomics for Functional Insights

"Omics" technologies provide a global perspective on the function of nsLTP1 by simultaneously measuring large sets of biological molecules. nih.gov

Transcriptomics , often performed using RNA-sequencing (RNA-seq), analyzes the entire set of RNA transcripts in a cell or tissue at a given moment. This approach is used to identify which nsLTP1 genes are expressed and to quantify their expression levels under different conditions, such as pathogen attack or abiotic stress. nih.gov Transcriptomic studies have shown that the expression of many nsLTP genes is significantly altered in response to biotic and abiotic stresses, providing strong evidence for their involvement in plant defense and adaptation. nih.govnih.gov

Proteomics focuses on identifying and quantifying the complete set of proteins. Using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), researchers can identify which nsLTP1 proteins are present in specific tissues or in response to particular stimuli. mdpi.commdpi.com Proteomic analyses have confirmed the presence of nsLTPs in various plant organs and have helped to identify nsLTPs that are upregulated during stress responses. apsnet.org

Lipidomics is the large-scale study of lipids. By analyzing the lipid profile of plants where nsLTP1 expression has been altered (e.g., through overexpression or silencing), researchers can infer the protein's function in lipid metabolism and transport. This approach can help identify the endogenous ligands of nsLTP1 and understand its role in processes like cutin synthesis or membrane remodeling. While direct lipidomic studies on nsLTP1 mutants are emerging, the integration of transcriptomic, proteomic, and lipidomic data is expected to provide comprehensive insights into the functional networks in which nsLTP1 operates. nih.gov

Biotechnological and Agricultural Applications of Nonspecific Lipid Transfer Protein 1 Research

Strategies for Enhancing Crop Stress Tolerance and Productivity

A primary challenge in agriculture is the loss of crop yield due to abiotic stresses such as drought, high salinity, and extreme temperatures. researchgate.netfrontiersin.org Genetic engineering strategies focused on nsLTP1 have shown considerable promise in developing crops with enhanced tolerance to these adverse environmental conditions. nih.govnih.gov The overexpression of nsLTP1 genes in various crops has been demonstrated to bolster their resilience by activating protective cellular mechanisms. researchgate.netnih.gov

Transgenic potato plants (Solanum tuberosum) that overexpress the StnsLTP1 gene have exhibited significantly improved tolerance to heat, drought, and salt stress. nih.govfrontiersin.org These engineered plants display greater cell membrane integrity, evidenced by reduced lipid peroxidation and lower hydrogen peroxide content compared to non-transgenic plants under stress. nih.gov The enhanced tolerance is attributed to the activation of antioxidative defense systems, including an increase in antioxidant enzyme activity and a higher accumulation of ascorbate. frontiersin.orgnih.gov Furthermore, the overexpression of StnsLTP1 leads to the upregulation of other stress-related genes, such as those for heat shock proteins (HSPs), which contribute to cellular survivability. nih.gov

Similar results have been observed in other species. In foxtail millet (Setaria italica), the ectopic expression of the SiLTP gene in tobacco resulted in superior tolerance to salt and drought. frontiersin.org Overexpression of a novel nsLTP gene, CmnsLTP6.9, in Chinese chestnut (Castanea mollissima) also conferred enhanced tolerance to osmotic and drought stress by improving the plant's ability to scavenge reactive oxygen species (ROS) and remodel lipid profiles. nih.gov These findings underscore a common mechanism where nsLTP1 enhances abiotic stress tolerance by maintaining redox homeostasis and protecting cellular structures from oxidative damage. nih.gov137.189.43 The research suggests that nsLTP1 is an effective genetic resource for the molecular breeding of crops to improve their performance in challenging environments. frontiersin.org

Table 1: Effects of nsLTP1 Overexpression on Crop Abiotic Stress Tolerance

Plant SpeciesnsLTP GeneStress TypeObserved Physiological and Molecular EffectsReference
Potato (Solanum tuberosum)StnsLTP1Heat, Drought, SalinityEnhanced cell membrane integrity; Reduced H2O2 content; Increased antioxidant enzyme activity; Upregulation of stress-related genes (e.g., HSPs). nih.govfrontiersin.orgnih.gov
Foxtail Millet (Setaria italica)SiLTPDrought, SalinityImproved tolerance in transgenic lines; Increased sensitivity in RNAi lines. Expression induced by NaCl, PEG, and abscisic acid. frontiersin.org
Chinese Chestnut (Castanea mollissima)CmnsLTP6.9Osmotic, DroughtEnhanced ROS scavenging; Remodeling of lipid profiles (upregulation of glycerophospholipids). nih.gov
ArabidopsisDRN1SalinityRequired for normal seedling growth under salinity stress. nih.gov

Potential in Bioactive Compound Production and Delivery Systems

The intrinsic function of nsLTP1 involves binding and transporting a wide array of hydrophobic molecules, a characteristic that positions it as a key player in the trafficking of various lipids and secondary metabolites within plants. nih.govnih.govnih.gov This capability is fundamental to processes such as the formation of protective lipid barriers like cutin and waxes on the plant surface. nih.govmdpi.com These barriers are composed of lipid-derived polymers and other bioactive compounds that nsLTPs help transport to the extracellular space. nih.gov The involvement of nsLTPs in the transport of these structural lipids suggests their potential utility in modulating the production of these protective layers.

The broad binding specificity of nsLTP1 extends to various lipids, including fatty acids and their derivatives, which are precursors to many bioactive signaling molecules. nih.govnih.gov For instance, nsLTPs can interact with jasmonic acid (JA), a critical phytohormone in defense signaling, and these LTP-JA complexes can bind to receptors to activate immune responses. nih.gov This interaction highlights a role for nsLTP1 not just in structural compound transport but also in the distribution of signaling molecules.

This inherent carrier function has led to speculation about using nsLTP1 in engineered delivery systems. The stable structure of nsLTP1, conferred by a conserved scaffold of disulfide bridges, creates a hydrophobic cavity capable of enclosing different lipidic ligands. nih.govnih.gov Research on ajwain (Trachyspermum ammi) nsLTP1 has shown it can efficiently bind to different fatty acids, indicating its potential as a vehicle for specific molecules. nih.gov By modifying the binding cavity or the protein's expression, it could be possible to develop systems for the targeted production and secretion of high-value bioactive compounds, or to create novel delivery mechanisms for agrochemicals. The transport of secondary metabolites is a complex process involving various protein families, and nsLTPs represent one promising component for future engineering efforts in this domain. nih.govnih.gov

Table 2: Ligand-Binding Potential of nsLTP1

Protein SourceLigand TypeSignificance / Potential ApplicationReference
General PlantsCutin/Wax MonomersAssembly of protective hydrophobic layers. nih.govmdpi.com
General PlantsFatty Acids, Phospholipids (B1166683), GalactolipidsIntra- and extracellular lipid transport. mdpi.comnih.gov
Ajwain (Trachyspermum ammi)Myristic acid, Oleic acidPotential for drug delivery applications due to efficient binding in the hydrophobic pocket. nih.gov
General PlantsJasmonic Acid (JA)Involvement in defense signaling pathways. nih.gov

Engineering Plant Resistance to Pathogens and Pests

Nonspecific lipid-transfer proteins are integral components of the plant's innate immune system, often classified as pathogenesis-related (PR-14) proteins. nih.gov Their role in plant defense is multifaceted, involving the strengthening of physical barriers, direct antimicrobial activity, and participation in defense signaling cascades. nih.govnih.gov Engineering crops to enhance nsLTP1 expression is a viable strategy for boosting resistance against a wide range of phytopathogens, including fungi, bacteria, and viruses. 137.189.43nih.govnih.gov

Overexpression of nsLTP1 genes has been shown to enhance resistance in several plant-pathogen systems. For example, a nonspecific lipid transfer protein from Nigella sativa, Ns-LTP1, was found to suppress the growth of several phytopathogenic fungi. researchgate.net In potato, overexpression of StLTP10 conferred enhanced resistance to the oomycete Phytophthora infestans, the causal agent of late blight. nih.gov This resistance was associated with reduced ROS generation and upregulation of defense-related genes following infection. nih.gov Similarly, research in Nicotiana benthamiana demonstrated that NbLTP1 acts as a positive regulator of immunity against the Tobacco Mosaic Virus (TMV). 137.189.43 Silencing the NbLTP1 gene compromised resistance to TMV, while its overexpression activated genes for ROS scavenging and upregulated the salicylic (B10762653) acid (SA) signaling pathway, which is crucial for systemic acquired resistance. 137.189.43

The mechanism of nsLTP1-mediated defense is linked to its extracellular location, where it can fortify the cell wall and cuticle, creating a more robust barrier against pathogen invasion. nih.govnih.gov Some nsLTPs exhibit direct antimicrobial activity by permeabilizing the plasma membranes of pathogens. nih.govnih.gov Furthermore, their involvement in signaling is critical; they are implicated in transmitting mobile signals for systemic resistance and modulating defense hormone pathways, including those for SA and JA. 137.189.43nih.govnih.gov These findings highlight the potential of using nsLTP1 genes as powerful tools in genetic engineering programs to develop crops with durable and broad-spectrum resistance to diseases and potentially pests. nih.govisaaa.org

Table 3: Examples of nsLTP1-Mediated Resistance to Pathogens

Plant SpeciesnsLTP GenePathogenObserved EffectReference
Potato (Solanum tuberosum)StLTP10Phytophthora infestans (Oomycete)Overexpression enhanced resistance and upregulated defense genes. nih.gov
Nicotiana benthamianaNbLTP1Tobacco Mosaic Virus (TMV)Positively regulates immunity through SA biosynthesis and ROS suppression. 137.189.43
ArabidopsisDRN1Bacterial and Fungal PathogensDRN1 is required for defense against various pathogens. nih.gov
Nigella sativa (source)Ns-LTP1Phytopathogenic Fungi and OomycetesIsolated protein suppresses pathogen development. researchgate.net
Pepper (Capsicum annuum)CALTP1, CALTP2Oomycete and Bacterial PathogensOverexpression enhanced resistance. nih.gov

Future Directions and Emerging Research Avenues for Nonspecific Lipid Transfer Protein 1

Elucidating Remaining Undefined Physiological Functions in Vivo

While nsLTP1 has been implicated in a variety of in vitro lipid-binding activities, its precise physiological functions within a living plant are not yet fully understood. nih.govnih.gov Future research will need to focus on deciphering the specific in vivo roles of this protein, moving beyond broad functional categories to pinpoint its exact contributions to plant life. A significant body of evidence suggests that a primary role of nsLTPs is in the formation of extracellular lipid barriers, such as the cuticle and suberin, which are crucial for protecting plants from environmental stresses. nih.gov However, the exact mechanisms by which nsLTP1 transports cutin and suberin monomers and facilitates their polymerization remain an active area of investigation. oup.com

Furthermore, the involvement of nsLTP1 in plant defense signaling is a critical area for further exploration. nih.govfrontiersin.org While it is known that nsLTP1 expression is often induced by pathogen attack, the specific signaling pathways it modulates and its precise role in orchestrating the defense response are still unclear. nih.gov Research is also needed to clarify its role in developmental processes such as seed development and germination, and sexual reproduction, where its expression has been noted but its functional significance is not fully established. oup.comnih.gov

Table 1: Postulated In Vivo Functions of nsLTP1 and Areas for Future Research

Postulated In Vivo FunctionCurrent EvidenceKey Unanswered Questions
Cutin and Suberin Formation Localization in the epidermis, ability to bind lipid monomers. nih.govnih.govWhat is the precise mechanism of monomer transport and polymerization? Are specific nsLTP1 isoforms dedicated to different barrier types?
Plant Defense and Signaling Induced expression upon pathogen attack, antimicrobial properties. nih.govfrontiersin.orgWhich signaling pathways are directly influenced by nsLTP1? What are its molecular targets in the defense cascade?
Abiotic Stress Tolerance Overexpression can enhance tolerance to drought, salinity, and temperature stress. frontiersin.orgHow does nsLTP1 contribute to cellular protection and homeostasis under stress? What are the downstream targets of nsLTP1 in stress response pathways?
Seed Development and Germination Specific expression patterns observed in developing and germinating seeds. oup.comWhat is the specific role of nsLTP1 in lipid mobilization and storage during these stages?
Sexual Reproduction Expression detected in reproductive tissues. oup.comWhat is its function in pollen development, fertilization, or embryogenesis?

Comprehensive Structure-Function Correlates of Diverse nsLTP1 Isoforms

The nsLTP1 family is characterized by a diversity of isoforms, each potentially having specialized functions. nih.gov A major challenge for future research is to establish clear correlations between the specific structural features of these isoforms and their distinct biological activities. Plant nsLTPs are broadly classified into types based on their molecular mass and sequence similarities, with nsLTP1 typically being around 9 kDa. mdpi.commdpi.com More refined classifications also consider intron positions and the spacing of the eight conserved cysteine residues that form four disulfide bridges, a hallmark of this protein family. mdpi.com

All nsLTP1 isoforms share a highly conserved three-dimensional structure, consisting of a compact fold of four α-helices and a C-terminal tail, stabilized by the disulfide bonds. mdpi.comresearchgate.net This structure creates an internal hydrophobic cavity, which is the site of lipid binding. oup.comnih.gov It is hypothesized that variations in the volume, shape, and amino acid lining of this cavity among different nsLTP1 isoforms determine their ligand-binding specificity and, consequently, their functional specialization. researchgate.net

Future studies employing techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy on a wider range of nsLTP1 isoforms, both in their apo and ligand-bound states, are crucial. nih.gov This will provide detailed atomic-level information necessary to understand how subtle structural differences translate into functional diversity. Site-directed mutagenesis studies can then be used to validate the functional importance of specific residues within the hydrophobic cavity and on the protein surface.

Table 2: Structural Features of nsLTP1 and Their Potential Functional Implications

Structural FeatureDescriptionPotential Functional Implication
Conserved 8-Cysteine Motif Forms four disulfide bridges that stabilize the protein structure. mdpi.comConfers high stability to the protein, allowing it to function in the harsh extracellular environment. oup.com
Four-Helix Bundle Creates the overall compact fold of the protein. mdpi.comresearchgate.netProvides a scaffold for the formation of the internal hydrophobic cavity.
Internal Hydrophobic Cavity A tunnel-like structure that binds lipid molecules. oup.comnih.govThe size, shape, and amino acid composition of the cavity likely determine ligand specificity. researchgate.net
Surface-Exposed Residues Amino acids on the outer surface of the protein.May be involved in interactions with other proteins or membrane components, mediating the transfer of lipids.
Isoform-Specific Variations Differences in amino acid sequence among various nsLTP1 isoforms. nih.govLikely responsible for the functional specialization of different isoforms, such as binding different lipid ligands or interacting with different partners.

Systems Biology Approaches to nsLTP1 Regulatory Networks and Pathways

To fully comprehend the role of nsLTP1 in the complex cellular environment, a shift towards systems-level analysis is necessary. Systems biology approaches, which integrate large-scale datasets from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the regulatory networks and signaling pathways in which nsLTP1 is involved. vanderbilt.edufrontiersin.org

Transcriptomic studies have already revealed that the expression of nsLTP1 genes is regulated by a multitude of factors, including developmental cues, pathogen infections, and abiotic stresses. nih.govnih.gov Future research should expand on this by employing techniques like single-cell RNA sequencing to understand the cell-type-specific expression and regulation of different nsLTP1 isoforms.

Proteomic approaches can identify the proteins that interact with nsLTP1, shedding light on its functional complexes and downstream effectors. nih.govmdpi.com Combining transcriptomic and proteomic data can reveal post-transcriptional and post-translational regulatory mechanisms that fine-tune nsLTP1 activity. nih.gov Ultimately, integrating these "omics" datasets into computational models will allow for the simulation of nsLTP1-mediated pathways and the generation of testable hypotheses about its function in the broader biological network. nih.govnih.gov

Novel Biotechnological Exploitations and Sustainable Agricultural Innovations

The inherent properties of nsLTP1, particularly its role in plant defense and stress tolerance, make it a promising target for biotechnological applications aimed at improving crop resilience and promoting sustainable agriculture. researchgate.netmdpi.com Genetic engineering to overexpress specific nsLTP1 genes has already shown success in enhancing tolerance to both biotic and abiotic stresses in various plant species. frontiersin.orgmdpi.com

Future biotechnological endeavors could focus on:

Developing broad-spectrum disease resistance: By pyramiding multiple nsLTP1 genes with different antimicrobial specificities, it may be possible to create crops with durable resistance to a wider range of pathogens. researchgate.netnih.gov

Enhancing abiotic stress tolerance: Overexpression of nsLTP1 has been shown to improve tolerance to drought, salinity, and extreme temperatures. frontiersin.org Further research can optimize the expression of specific nsLTP1 isoforms to confer robust stress tolerance in staple crops. plos.org

Improving crop quality: Given the role of nsLTPs in lipid metabolism, there is potential to engineer nsLTP1 to modify the lipid composition of seeds, for instance, to enhance their nutritional value or oil content. researchgate.net

These genetic approaches offer a pathway to reduce the reliance on chemical pesticides and fertilizers, contributing to more sustainable agricultural practices. ijfans.orgresearchgate.net The development of crops with enhanced resilience can lead to more stable yields in the face of climate change and increasing environmental pressures. mdpi.com

Q & A

Basic: What methodological approaches are recommended for purifying nsLTP1 from plant sources?

Answer: nsLTP1 purification typically involves a combination of ammonium sulfate precipitation and chromatographic techniques. For example, nsLTP1 from Ajwain seeds was isolated using 40–80% ammonium sulfate fractionation, followed by ion-exchange chromatography (DEAE-Sepharose) and size-exclusion chromatography (Sephadex G-50) to achieve >95% purity . Rice nsLTP1 purification also employed hydrophobic interaction chromatography (HIC) to separate isoforms based on lipid-binding affinity . These methods ensure high yield and specificity while preserving structural integrity for functional studies.

Basic: Which structural features of nsLTP1 are critical for lipid-binding activity?

Answer: nsLTP1’s lipid-binding capability relies on a hydrophobic cavity formed by α-helical and β-sheet regions. High-resolution X-ray crystallography of maize nsLTP1 revealed a tunnel-like structure stabilized by four disulfide bonds, with conserved residues (e.g., Tyr79, Ala73) facilitating lipid accommodation . Mutagenesis studies on rice nsLTP1 identified residues like Leu43 and Val55 as essential for maintaining cavity flexibility and ligand specificity . Structural analysis using circular dichroism (CD) and nuclear magnetic resonance (NMR) further confirms conformational changes upon lipid binding .

Basic: How do functional assays and immunoassays compare for detecting nsLTP1 in tissues?

Answer: Functional assays (e.g., phosphatidylethanolamine transfer assays) measure nsLTP1 activity but lack sensitivity due to interference from cofactors in crude tissue supernatants . Immunoassays, such as ELISA or Western blotting using polyclonal antibodies (e.g., Anti-SCP2), provide higher specificity and sensitivity, enabling precise quantification in rat liver or plant tissues . For example, immunofluorescence in mouse Leydig cells localized nsLTP1 to peroxisomes using anti-SCP2 antibodies .

Advanced: How can discrepancies in nsLTP1 subcellular localization be resolved?

Answer: Conflicting reports on nsLTP1 localization (e.g., peroxisomes vs. mitochondria) require multi-method validation. In Leydig cells, confocal imaging of SCP2-EGFP fusion proteins confirmed peroxisomal targeting via the C-terminal PTS1 domain, while mitochondrial localization was ruled out by truncating the N-terminal mitochondrial targeting sequence . Subcellular fractionation combined with activity assays and immunoblotting further distinguishes membrane-bound versus soluble isoforms .

Advanced: What computational strategies model nsLTP1-ligand interactions?

Answer: Molecular docking and molecular dynamics (MD) simulations are key. For maize nsLTP1, docking studies revealed that palmitic acid binds via hydrophobic interactions with Tyr79 and Ala73, while MD simulations showed ligand-induced stabilization of the α-helical domain . Free energy calculations (e.g., MM-PBSA) quantify binding affinities for diverse lipids, aiding in predicting allergenicity or metabolic roles .

Advanced: What methodologies elucidate nsLTP1’s role in plant defense mechanisms?

Answer: Transcriptomic co-expression analysis identifies nsLTP1 networks with pathogenesis-related (PR) genes. In rice, nsLTP1 co-expresses with β-glucosidases and WRKY transcription factors under stress, suggesting synergistic roles in lipid signaling and defense . Functional validation via gene silencing in tobacco demonstrated reduced lipid secretion from glandular trichomes, impairing antifungal activity .

Advanced: How is nsLTP1 allergenicity assessed mechanistically?

Answer: Epitope mapping using synthetic peptides and IgE-binding assays identifies allergenic hotspots (e.g., Pru p 3’s loop 3 region). Cross-reactivity studies with mugwort Art v 3 or hazelnut Cor a 8 employ basophil activation tests (BAT) and inhibition ELISA to quantify IgE cross-linking . Structural characterization of lipid-bound nsLTP1 (e.g., via cryo-EM) reveals how ligand interactions enhance allergenic potency by stabilizing epitopes .

Advanced: What evolutionary insights guide nsLTP1 classification?

Answer: Phylogenetic analysis of nsLTPs across 50 plant species classified them into 12 clades based on cysteine motifs and gene duplication events . For example, Type 1 nsLTPs (8CM motif) are ubiquitous in angiosperms, while Type 2 diverged in monocots. Comparative genomics (e.g., Ks values) dates duplication events, linking nsLTP expansion to terrestrial plant adaptation .

Advanced: How do co-expression networks inform nsLTP1 functionality?

Answer: Co-expression analysis in rice identified nsLTP1 clusters with lipid metabolism genes (e.g., ABC transporters) and stress-responsive kinases under pathogen challenge . Weighted gene co-expression network analysis (WGCNA) prioritizes candidate genes for CRISPR-Cas9 knockout, revealing nsLTP1’s regulatory role in cuticular lipid deposition .

Advanced: What methods analyze nsLTP1’s role in steroidogenic cells?

Answer: In Leydig cells, fluorescent cholesterol analogs (e.g., 22-NBD-cholesterol) tracked nsLTP1-mediated trafficking via live-cell imaging . Homology modeling of the SCP2 domain identified non-specific cholesterol binding, validated by surface plasmon resonance (SPR) showing low micromolar affinity . Knockdown via siRNA reduced progesterone synthesis by 60%, confirming nsLTP1’s role in steroidogenesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.